Poseltinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential anti-inflammatory activity. Upon administration, poseltinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents the activation of BTK-mediated inflammatory pathways.
Poseltinib
CAS No.: 1353552-97-2
Cat. No.: VC0540023
Molecular Formula: C26H26N6O3
Molecular Weight: 470.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353552-97-2 |
---|---|
Molecular Formula | C26H26N6O3 |
Molecular Weight | 470.5 g/mol |
IUPAC Name | N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide |
Standard InChI | InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) |
Standard InChI Key | LZMJNVRJMFMYQS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 |
Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Poseltinib is a small organic molecule with the molecular formula and a molecular weight of 470.5 g/mol . Its structure features a furopyrimidine core linked to a 4-methylpiperazine-substituted aniline group and a propenamide side chain (Figure 1). Key identifiers include:
Property | Value |
---|---|
SMILES | CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 |
InChIKey | LZMJNVRJMFMYQS-UHFFFAOYSA-N |
CAS Registry Number | 1353552-97-2 |
Synonyms | HM-71224, LY-3337641 |
The compound’s irreversible binding to BTK is mediated by a covalent interaction with cysteine 481 in the kinase’s active site . This mechanism differentiates it from reversible BTK inhibitors and contributes to prolonged pharmacodynamic effects.
Mechanism of Action and Preclinical Studies
Bruton's tyrosine kinase is a critical mediator of B-cell receptor (BCR) and Fc receptor signaling pathways, which drive inflammatory responses in autoimmune diseases . Poseltinib inhibits BTK phosphorylation, thereby suppressing downstream activation of NF-κB and MAPK pathways .
Preclinical Efficacy
In murine collagen-induced arthritis (CIA) models, poseltinib reduced joint inflammation and bone erosion at doses of 3–30 mg/kg/day, comparable to methotrexate . Similarly, in SLE-prone mice, it decreased autoantibody production and glomerulonephritis severity . These effects correlated with dose-dependent reductions in BTK activity (IC = 2.9 nM in human whole blood assays) .
Clinical Development Program
Poseltinib entered clinical trials based on its preclinical profile, with a focus on RA (NCT02628028) .
Phase I Trials
A first-in-human study (NCT01765478) evaluated single (up to 360 mg) and multiple doses (up to 40 mg/day for 14 days) in healthy volunteers . The drug exhibited linear pharmacokinetics, with a half-life of 12–15 hours supporting once-daily dosing . Doses ≥80 mg/day caused frequent dermatological adverse events (AEs), establishing 30 mg/day as the maximum tolerated dose .
Phase II RAjuvenate Trial
The RAjuvenate trial (NCT02628028) comprised two parts :
-
Part A: 36 patients with mild RA received poseltinib 5, 10, or 30 mg/day or placebo for 4 weeks. No safety concerns emerged.
-
Part B: 250 patients with moderate-to-severe RA were randomized to poseltinib 5,
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume